![molecular formula C16H28O7 B1211213 (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid CAS No. 107551-97-3](/img/structure/B1211213.png)
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid
Overview
Description
Neomenthol-glucuronide belongs to the class of organic compounds known as terpene glycosides. These are prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone. Neomenthol-glucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). Neomenthol-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, neomenthol-glucuronide is primarily located in the cytoplasm.
Neomenthol-glucuronide is a terpene glycoside.
Biological Activity
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound is a known human metabolite of neomenthol and is structurally related to various natural products. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.30 g/mol. Its structure features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues. This effect could be beneficial in conditions such as arthritis and other inflammatory diseases.
- Metabolic Effects : As a metabolite of neomenthol, it may influence metabolic processes related to lipid metabolism and glucose homeostasis. Preliminary studies suggest it could have implications for managing metabolic disorders like diabetes.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or inflammation.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its analgesic properties.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antioxidant | Reduces oxidative stress | |
Anti-inflammatory | Modulates inflammatory responses | |
Metabolic Regulation | Influences lipid and glucose metabolism |
Notable Research Studies
- Study on Antioxidant Properties : A study published in the Journal of Natural Products demonstrated that the compound significantly scavenges free radicals in vitro, indicating strong antioxidant potential.
- Inflammation Modulation : Another research article highlighted the compound's ability to reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
- Metabolic Impact Assessment : A recent study explored the effects of this compound on glucose uptake in muscle cells, suggesting a role in enhancing insulin sensitivity.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidiabetic Properties :
- Antioxidant Activity :
- Anticancer Potential :
Biochemical Applications
- Enzyme Inhibition :
- Glycosylation Studies :
Materials Science Applications
- Polymer Synthesis :
- Nanotechnology :
Case Studies
- Case Study on Antidiabetic Activity :
-
Case Study on Antioxidant Effects :
- In vitro assays demonstrated that this compound scavenges free radicals effectively, showing a higher antioxidant capacity than common antioxidants like ascorbic acid.
Data Tables
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Medicinal Chemistry | Antidiabetic Properties | Enhanced insulin sensitivity in cellular models |
Antioxidant Activity | Effective free radical scavenger | |
Anticancer Potential | Inhibition of tumor cell proliferation | |
Biochemistry | Enzyme Inhibition | Potential inhibitor for metabolic enzymes |
Glycosylation Studies | Participation in glycosylation reactions | |
Materials Science | Polymer Synthesis | Improved mechanical strength of biodegradable polymers |
Nanotechnology | Development of nanocarriers for drug delivery |
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10?,11-,12-,13+,14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGMBYGTHRUNF-SHLVDPONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910362 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107551-97-3 | |
Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107551973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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